BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-
Overview
Description
Benzamide, o-allyloxy-N,N-diethyl- (BAD) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents. BAD has been used as a reagent for the synthesis of many different compounds, and it has been studied for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
o-allyloxyaniline, diethylamine, benzoyl chloride, potassium carbonate, dichloromethane, wate
Reaction
Step 1: The o-allyloxyaniline is reacted with diethylamine in the presence of potassium carbonate and dichloromethane to form N,N-diethyl-o-allyloxyaniline., Step 2: The N,N-diethyl-o-allyloxyaniline is then reacted with benzoyl chloride in the presence of dichloromethane to form BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-., Step 3: The product is then isolated and purified through various techniques such as filtration, washing, and recrystallization.
Scientific Research Applications
BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and other peptidomimetics. In addition, BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has been used in the synthesis of polymers and other materials.
Mechanism Of Action
The mechanism of action of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- is not well understood. However, it is believed that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of chemical bonds between the reactants, resulting in the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- are not well understood. However, it is believed that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- may have a role in the modulation of certain biochemical pathways. It has been suggested that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- may be involved in the regulation of gene expression, as well as the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is highly soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- is also highly toxic and should be handled with caution.
Future Directions
There are several potential future directions for BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-. Further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. In addition, more research is needed to identify new uses for BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- in scientific research, such as the synthesis of new compounds or materials. Finally, further research is needed to improve the safety of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- and to identify potential therapeutic applications.
properties
IUPAC Name |
N,N-diethyl-2-prop-2-enoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-11-17-13-10-8-7-9-12(13)14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSYZPPUXXDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213510 | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- | |
CAS RN |
63887-51-4 | |
Record name | N,N-Diethyl-2-(2-propen-1-yloxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63887-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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